REACTION_SMILES
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[C:1]([CH3:2])(=[O:3])[NH:4][c:5]1[cH:6][c:7]([O:16][CH2:17][C:18]#[CH:19])[c:8]([C:9](=[O:10])[O:11][CH3:12])[cH:13][c:14]1[Cl:15].[O:20]([c:21]1[cH:22][cH:23][cH:24][cH:25][cH:26]1)[c:27]1[cH:28][cH:29][cH:30][cH:31][cH:32]1>>[C:1]([CH3:2])(=[O:3])[NH:4][c:5]1[c:6]2[c:7]([c:8]([C:9](=[O:10])[O:11][CH3:12])[cH:13][c:14]1[Cl:15])[O:16][CH2:17][CH:18]=[CH:19]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C#CCOc1cc(NC(C)=O)c(Cl)cc1C(=O)OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccc(Oc2ccccc2)cc1
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Name
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Type
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product
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Smiles
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COC(=O)c1cc(Cl)c(NC(C)=O)c2c1OCC=C2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |